Bis-PEG4-acid

Description

Propriétés

IUPAC Name |

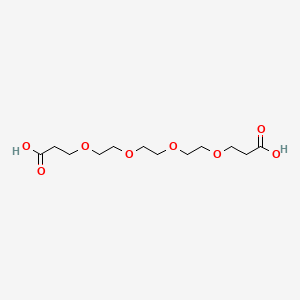

3-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O8/c13-11(14)1-3-17-5-7-19-9-10-20-8-6-18-4-2-12(15)16/h1-10H2,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGEVPLDBBPWJIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Bis-PEG4-acid: A Homobifunctional Linker for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bis-PEG4-acid, a versatile homobifunctional crosslinker. It details its chemical properties, applications in bioconjugation, and provides exemplary experimental protocols for its use in developing advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Concepts: Introduction to this compound

This compound, with the systematic name 4,7,10,13-Tetraoxahexadecane-1,16-dioic acid, is a chemical compound featuring a central hydrophilic tetra-polyethylene glycol (PEG) spacer flanked by two terminal carboxylic acid groups.[][2] This symmetrical structure allows for the covalent linkage of two amine-containing molecules through the formation of stable amide bonds.[3] The PEG spacer enhances the aqueous solubility of the resulting conjugate, a crucial attribute in biological applications.[4]

The primary utility of this compound lies in its role as a linker in bioconjugation, where it connects biomolecules to other molecules of interest, such as therapeutic agents or reporter labels.[5] Its defined length and hydrophilic nature make it an attractive component in the design of complex biomolecular architectures.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below, compiled from various chemical suppliers and databases.

| Property | Value | References |

| Chemical Formula | C12H22O8 | |

| Molecular Weight | 294.30 g/mol | |

| CAS Number | 31127-85-2 | |

| Appearance | White to off-white solid or liquid | |

| Purity | Typically ≥95% | |

| Solubility | Soluble in water, DMSO, DMF, and DCM | |

| Storage Conditions | Recommended storage at -20°C for long-term stability |

Applications in Drug Development

This compound is a valuable tool in the development of novel therapeutics, particularly in the fields of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Antibody-Drug Conjugates (ADCs)

In ADC development, this compound can be used to link a cytotoxic drug to a monoclonal antibody. The antibody directs the drug to cancer cells, and upon internalization, the drug is released, leading to targeted cell killing. The carboxylic acid groups of this compound can be activated to react with primary amines, such as the lysine residues on the surface of an antibody.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. This compound can serve as the linker connecting a ligand that binds to the target protein and a ligand that recruits the E3 ligase. The length and flexibility of the PEG4 spacer are critical for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

Experimental Protocols

The following sections provide detailed methodologies for the activation of this compound and its subsequent conjugation to amine-containing molecules. These protocols are based on established bioconjugation techniques.

Activation of this compound with EDC/NHS

This protocol describes the conversion of the terminal carboxylic acid groups of this compound into amine-reactive N-hydroxysuccinimide (NHS) esters. This activation step is a prerequisite for efficient amide bond formation with primary amines in aqueous conditions.

Materials:

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS) for aqueous reactions

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Activation Buffer (e.g., 0.1 M MES, pH 4.7-6.0)

-

Reaction vials

-

Magnetic stirrer and stir bar

Procedure:

-

Reagent Preparation:

-

Allow all reagents to warm to room temperature before use.

-

Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mg/mL).

-

Prepare fresh stock solutions of EDC and NHS (or sulfo-NHS) in the Activation Buffer or anhydrous solvent immediately before use (e.g., 10 mg/mL).

-

-

Activation Reaction:

-

In a reaction vial, dissolve the desired amount of this compound in the Activation Buffer.

-

Add a 1.5 to 5-fold molar excess of EDC to the this compound solution.

-

Immediately add a 1.5 to 5-fold molar excess of NHS (or sulfo-NHS) to the reaction mixture.

-

Stir the reaction at room temperature for 15-60 minutes. The resulting solution contains the activated Bis-PEG4-NHS ester and is ready for immediate use in the conjugation step.

-

Conjugation of Activated this compound to a Protein

This protocol outlines the general procedure for conjugating the activated Bis-PEG4-NHS ester to a protein containing accessible primary amine groups (e.g., lysine residues).

Materials:

-

Activated Bis-PEG4-NHS ester solution (from Protocol 4.1)

-

Protein to be conjugated (e.g., monoclonal antibody)

-

Conjugation Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)

-

Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

-

Protein Preparation:

-

Dissolve or buffer exchange the protein into the Conjugation Buffer at a suitable concentration (e.g., 1-10 mg/mL). Ensure the buffer is free of primary amines (e.g., Tris).

-

-

Conjugation Reaction:

-

Add the freshly prepared activated Bis-PEG4-NHS ester solution to the protein solution. The molar ratio of the activated linker to the protein will depend on the desired degree of labeling and should be optimized empirically (a starting point could be a 10- to 20-fold molar excess).

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Quenching the Reaction:

-

To stop the conjugation reaction, add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM. The primary amines in the quenching buffer will react with and consume any excess NHS esters.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification of the Conjugate:

-

Remove excess linker, quenching reagent, and byproducts from the protein conjugate using a suitable purification method such as size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).

-

-

Characterization:

-

Characterize the purified conjugate to determine the degree of labeling (DOL), purity, and integrity using techniques such as UV-Vis spectroscopy, mass spectrometry (MS), and SDS-PAGE.

-

Visualizing Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the key experimental workflows described above.

References

Bis-PEG4-acid chemical formula and molecular weight

This document provides a concise summary of the fundamental physicochemical properties of Bis-PEG4-acid, a bifunctional PEG linker. The information is intended for researchers, scientists, and professionals in the field of drug development and bioconjugation.

Physicochemical Properties

This compound is a hydrophilic crosslinker that contains two terminal carboxylic acid groups. These functional groups can react with primary amines in the presence of activating agents to form stable amide bonds. The polyethylene glycol (PEG) spacer enhances the solubility of the molecule in aqueous media.[1][2]

A summary of the key quantitative data for this compound is presented below.

| Property | Value |

| Chemical Formula | C12H22O8[1][3][4] |

| Molecular Weight | 294.30 g/mol |

| IUPAC Name | 3-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]propanoic acid |

| CAS Number | 31127-85-2 |

Logical Relationship of Chemical Data

The following diagram illustrates the relationship between the common name of the compound and its fundamental chemical properties.

References

An In-depth Technical Guide to the Bis-PEG4-acid Bifunctional Linker

For researchers, scientists, and professionals in drug development, the strategic selection of a chemical linker is paramount to the success of bioconjugation, drug delivery systems, and the construction of complex therapeutic entities like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Among the diverse array of available linkers, the Bis-PEG4-acid stands out for its unique combination of hydrophilicity, biocompatibility, and versatile reactivity. This guide provides a comprehensive overview of its core attributes, applications, and the fundamental principles of its use.

Core Characteristics and Chemical Properties

This compound is a homobifunctional linker featuring a central polyethylene glycol (PEG) chain of four repeating ethylene glycol units, flanked by a carboxylic acid group at each terminus. This structure imparts several advantageous properties. The PEG backbone is renowned for its ability to increase the aqueous solubility and stability of conjugated molecules.[1][2][3] This is a critical feature in drug development, as it can mitigate the aggregation of hydrophobic drugs and improve the pharmacokinetic profile of the final conjugate.[3][4]

The terminal carboxylic acid groups are the reactive handles of the linker. These groups can readily react with primary and secondary amines to form stable amide bonds, a cornerstone of bioconjugation chemistry. This reaction is not spontaneous and requires the presence of coupling reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC), often in conjunction with N-hydroxysuccinimide (NHS) or hexafluorophosphate azabenzotriazole tetrafluoroborate (HATU), to activate the carboxylic acids for efficient amide bond formation. The homobifunctional nature of this compound allows for the crosslinking of two amine-containing molecules or the potential for controlled, sequential conjugation to two different molecules.

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | References |

| Chemical Formula | C12H22O8 | |

| Molecular Weight | 294.3 g/mol | |

| CAS Number | 31127-85-2 | |

| Purity | Typically ≥95% | |

| Solubility | Soluble in Water, DMSO, DMF, DCM | |

| Storage Conditions | -20°C, sealed in a dry environment |

Key Applications in Drug Development and Research

The unique properties of this compound make it a valuable tool in a variety of applications within the life sciences:

-

Antibody-Drug Conjugates (ADCs): In the design of ADCs, this linker can be used to attach a cytotoxic payload to a monoclonal antibody. The hydrophilic PEG spacer can help to improve the solubility and stability of the ADC, potentially leading to a better therapeutic index.

-

PROTACs: this compound is utilized as a linker in the synthesis of PROTACs, which are molecules designed to induce the degradation of specific target proteins. The linker connects a ligand that binds to the target protein with a ligand that recruits an E3 ubiquitin ligase.

-

Protein and Peptide Modification: The linker can be used to modify proteins and peptides to enhance their therapeutic properties, such as increasing their half-life in circulation or improving their solubility. This process is often referred to as PEGylation.

-

Drug Delivery Systems: this compound can be incorporated into the design of drug delivery vehicles like nanoparticles and hydrogels. The carboxylic acid groups provide points of attachment for drug molecules or other functional groups, while the PEG component enhances biocompatibility and solubility.

-

Bioconjugation Studies: In a broader research context, it serves as a versatile crosslinking agent for studying protein-protein interactions or for the assembly of complex biomolecular structures.

Experimental Protocols and Methodologies

The successful use of this compound hinges on the careful execution of the conjugation reaction. Below is a generalized protocol for the conjugation of an amine-containing molecule to this compound using EDC/NHS chemistry. It is important to note that optimal reaction conditions (e.g., pH, temperature, stoichiometry of reagents) will vary depending on the specific molecules being conjugated and should be empirically determined.

General Protocol for Amide Bond Formation:

-

Activation of Carboxylic Acids:

-

Dissolve this compound in an appropriate anhydrous organic solvent (e.g., DMF or DMSO).

-

Add a 1.1 to 1.5-fold molar excess of both EDC and NHS to the solution.

-

Allow the reaction to proceed at room temperature for 15-30 minutes to form the NHS-activated ester.

-

-

Conjugation to Amine-Containing Molecule:

-

Dissolve the amine-containing molecule (e.g., protein, peptide, or small molecule) in a suitable buffer, typically at a pH of 7.2-8.0 to ensure the primary amines are deprotonated and nucleophilic.

-

Add the freshly prepared NHS-activated this compound solution to the amine-containing molecule solution. The molar ratio of the activated linker to the target molecule will need to be optimized.

-

Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.

-

-

Quenching and Purification:

-

Quench the reaction by adding a small molecule with a primary amine, such as Tris or glycine, to consume any unreacted NHS-activated linker.

-

Purify the resulting conjugate using appropriate chromatographic techniques, such as size-exclusion chromatography (SEC) for proteins or reverse-phase HPLC for smaller molecules, to remove unreacted starting materials and byproducts.

-

Visualizing Workflows and Pathways

To further elucidate the role and application of this compound, the following diagrams, generated using the DOT language, illustrate key processes.

References

The Pivotal Role of the PEG4 Spacer in Bis-PEG4-acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of advanced biotherapeutics, the chemical linker connecting distinct molecular entities is a critical determinant of efficacy, stability, and pharmacokinetic profile. Among the diverse array of linkers, those incorporating polyethylene glycol (PEG) spacers have become indispensable tools. This technical guide provides a comprehensive examination of the role of the discrete four-unit polyethylene glycol spacer (PEG4) within the context of a homobifunctional linker, Bis-PEG4-acid. This document will elucidate the core functions of the PEG4 spacer, present quantitative data on its impact, provide detailed experimental protocols for its use in bioconjugation, and visualize key biological and experimental workflows.

Core Functions of the PEG4 Spacer in Bioconjugation

The this compound linker is a homobifunctional molecule featuring a carboxylic acid group at each end of a PEG4 spacer. This structure allows for the covalent linkage of two amine-containing molecules through the formation of stable amide bonds. The PEG4 spacer itself, while a seemingly simple component, imparts several crucial properties to the resulting conjugate, making it a highly valuable tool in drug development, particularly in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

The principal functions of the PEG4 spacer include:

-

Enhanced Hydrophilicity and Solubility: A primary advantage of the PEG spacer is its inherent hydrophilicity. Many potent therapeutic payloads, such as cytotoxic agents in ADCs and small molecule inhibitors in PROTACs, are hydrophobic. This hydrophobicity can lead to aggregation and poor solubility of the final conjugate, compromising its developability and efficacy. The PEG4 spacer acts as a solubilizing agent, improving the overall aqueous solubility of the bioconjugate.[1][2][3][4][]

-

Reduced Aggregation and Improved Stability: By increasing the hydrophilicity of the conjugate, the PEG4 spacer mitigates the tendency for aggregation, a common issue with high drug-to-antibody ratio (DAR) ADCs. This leads to improved stability during storage and in circulation.

-

Minimized Steric Hindrance: The PEG4 spacer provides a flexible arm of a defined length, creating spatial separation between the conjugated molecules. This is critical for preserving the biological activity of each component. For instance, in an ADC, the spacer prevents the cytotoxic payload from interfering with the antibody's binding to its target antigen. In a PROTAC, it allows the target protein and the E3 ligase to come together in a productive ternary complex without steric clashes.

-

Improved Pharmacokinetics (PK): PEGylation is a well-established strategy to improve the pharmacokinetic properties of therapeutic molecules. The attachment of PEG chains increases the hydrodynamic size of the molecule, which reduces renal clearance and prolongs its circulation half-life. This leads to increased exposure of the therapeutic at the target site.

-

Reduced Immunogenicity: The PEG spacer can shield the bioconjugate from the host's immune system by masking potential immunogenic epitopes, thereby reducing the risk of an immune response.

Data Presentation: Quantitative Impact of PEG Spacers

The length of the PEG spacer is a critical parameter that can be optimized to fine-tune the properties of a bioconjugate. The following tables summarize quantitative data from various studies, illustrating the impact of PEG spacer length on key performance metrics for ADCs and PROTACs.

Table 1: Impact of PEG Spacer Length on ADC Pharmacokinetics and Efficacy

| ADC Construct | PEG Spacer Length | Clearance (mL/day/kg) | Half-life (t½) | In Vitro Cytotoxicity (IC50) | In Vivo Tumor Growth Inhibition |

| Trastuzumab-MMAE (DAR 8) | PEG2 | 16.3 | - | - | - |

| Trastuzumab-MMAE (DAR 8) | PEG4 | 12.8 | - | - | - |

| Trastuzumab-MMAE (DAR 8) | PEG8 | 6.7 | - | Approached parent antibody | - |

| Trastuzumab-MMAE (DAR 8) | PEG12 | 6.5 | - | - | - |

| Affibody-MMAE | No PEG | - | Extended 1x | 4.5x more potent | - |

| Affibody-MMAE | 4 kDa PEG | - | Extended 2.5x | - | - |

| Affibody-MMAE | 10 kDa PEG | - | Extended 11.2x | 22x less potent | Most effective in vivo |

Data adapted from comparative studies on ADCs. The Trastuzumab-MMAE data illustrates a trend of decreasing clearance with increasing PEG length, plateauing around PEG8. The Affibody-MMAE data shows that while longer PEG chains can decrease in vitro cytotoxicity, they significantly improve in vivo efficacy due to enhanced pharmacokinetics.

Table 2: Impact of Linker Composition and Length on PROTAC Performance

| PROTAC Target | Linker Composition | Linker Length (atoms) | Degradation Efficacy (DC50) | Maximum Degradation (Dmax) | Cell Permeability |

| BRD4 | PEG3 | - | 39 nM | ~90% | Moderate |

| BRD4 | PEG4 | - | 25 nM | >95% | Good |

| BRD4 | PEG5 | - | 15 nM | >98% | High |

| BRD4 | PEG6 | - | 28 nM | >95% | High |

| ERα | Alkyl Chain | 12 | Ineffective | - | - |

| ERα | Alkyl Chain | 16 | Effective | - | - |

| FBXO22 | PEG Linkers | - | Inactive | - | - |

| FBXO22 | C8 Alkyl Linker | - | ~50% degradation at 3 µM | - | - |

Data synthesized from various PROTAC development studies. The BRD4 data suggests an optimal PEG linker length (PEG5) for this particular system. The ERα and FBXO22 data highlight that the optimal linker composition and length are target-dependent, and PEG is not always the superior choice.

Experimental Protocols

Detailed methodologies are essential for the successful application of this compound in bioconjugation. The following protocols provide step-by-step guidance for key experiments.

Protocol for Sequential Protein-Protein Crosslinking with this compound

This protocol describes a two-step method for crosslinking two different amine-containing proteins (Protein A and Protein B) using the homobifunctional linker this compound. This method relies on controlling the stoichiometry to first conjugate the linker to Protein A and then introducing Protein B.

Materials:

-

This compound

-

Protein A and Protein B in amine-free buffer (e.g., 100 mM MES, 150 mM NaCl, pH 6.0 for activation; 100 mM Phosphate Buffer, 150 mM NaCl, pH 7.5 for conjugation)

-

EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

Sulfo-NHS (N-hydroxysulfosuccinimide)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine)

-

Desalting columns (e.g., Zeba™ Spin Desalting Columns)

-

Purification columns (Size Exclusion Chromatography - SEC, and/or Ion Exchange Chromatography - IEX)

Procedure:

Step 1: Activation of this compound and Conjugation to Protein A

-

Reagent Preparation: Equilibrate EDC and Sulfo-NHS to room temperature before opening. Prepare fresh stock solutions in a suitable anhydrous solvent like DMSO or DMF if necessary.

-

Activation of this compound: In a microcentrifuge tube, dissolve a 10-fold molar excess of this compound (relative to Protein A) in Activation Buffer (MES, pH 6.0). Add a 20-fold molar excess of EDC and a 50-fold molar excess of Sulfo-NHS (both relative to Protein A). Incubate for 15-30 minutes at room temperature to activate one of the carboxylic acid groups on the linker.

-

Conjugation to Protein A: Add the activated this compound solution to a solution of Protein A (e.g., 1-5 mg/mL in Activation Buffer). Adjust the pH of the reaction mixture to 7.2-7.5 with Conjugation Buffer (Phosphate Buffer, pH 7.5). Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

Purification of Protein A-PEG4-acid: Remove excess linker and byproducts by passing the reaction mixture through a desalting column equilibrated with Conjugation Buffer. The purified Protein A-PEG4-acid conjugate now has a free carboxylic acid group at the distal end of the PEG4 spacer.

Step 2: Activation of Protein A-PEG4-acid and Conjugation to Protein B

-

Activation of the Conjugate: To the purified Protein A-PEG4-acid solution, add a fresh 20-fold molar excess of EDC and 50-fold molar excess of Sulfo-NHS (both relative to the starting amount of Protein A). Incubate for 15-30 minutes at room temperature in Activation Buffer (MES, pH 6.0) to activate the remaining carboxylic acid group.

-

Conjugation to Protein B: Add an equimolar amount of Protein B (relative to the starting amount of Protein A) to the activated Protein A-PEG4-acid solution. Ensure the pH is maintained at 7.2-7.5. Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

Quenching: Add the quenching solution to a final concentration of 10-50 mM to stop the reaction by hydrolyzing any unreacted NHS esters. Incubate for 15-30 minutes.

-

Final Purification: Purify the final Protein A-PEG4-Protein B conjugate from unreacted proteins and other reagents using SEC to separate based on size, followed by IEX if further purification is needed to separate the desired heterodimer from any homodimers that may have formed.

Purification and Characterization of the Final Conjugate

Purification:

-

Size Exclusion Chromatography (SEC): This is the primary method for separating the larger crosslinked conjugate from smaller, unreacted proteins and reagents.

-

Ion Exchange Chromatography (IEX): If the isoelectric points of the starting proteins and the final conjugate are sufficiently different, IEX can be used to further purify the desired product.

Characterization:

-

SDS-PAGE: To visualize the formation of the higher molecular weight conjugate. The crosslinked product should appear as a new band with a higher molecular weight than the individual starting proteins.

-

Mass Spectrometry (MS): To confirm the identity and mass of the final conjugate, verifying that the crosslinking has occurred as intended.

Mandatory Visualizations

The following diagrams, rendered in DOT language, illustrate key experimental workflows and signaling pathways relevant to the application of this compound.

References

- 1. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. PEGylation of Small Molecule Drugs | Biopharma PEG [biochempeg.com]

An In-depth Technical Guide to the Hydrophilic Properties of Bis-PEG4-acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the hydrophilic properties of Bis-PEG4-acid, a bifunctional crosslinker widely utilized in bioconjugation, drug delivery, and proteomics. Its intrinsic hydrophilicity, conferred by the polyethylene glycol (PEG) backbone, is a critical attribute for enhancing the solubility and bioavailability of conjugated molecules.

Core Hydrophilic Characteristics

This compound, also known as 4,7,10,13-Tetraoxahexadecane-1,16-dioic acid, is characterized by a central chain of four repeating ethylene glycol units flanked by two terminal carboxylic acid groups.[1][2] This structure is fundamental to its hydrophilic nature. The repeating ether linkages of the PEG chain readily form hydrogen bonds with water molecules, leading to high aqueous solubility.[3] The terminal carboxylic acids provide reactive handles for conjugation to amine-containing molecules while also contributing to the overall polarity of the compound.

Quantitative Hydrophilic Properties

The hydrophilicity of a compound can be quantitatively assessed through several key parameters. The following table summarizes the available data for this compound.

| Property | Value | Source |

| Molecular Weight | 294.30 g/mol | [1][4] |

| Molecular Formula | C₁₂H₂₂O₈ | |

| Calculated logP | -1.4 | |

| Solubility | Soluble in Water, DMSO, DCM, DMF, Ethanol | |

| DMSO: 300 mg/mL (1019.37 mM) | ||

| Ethanol: 100 mg/mL (339.79 mM) |

Experimental Protocols

Determination of Octanol-Water Partition Coefficient (logP)

The partition coefficient (P) is the ratio of the concentration of a compound in a mixture of two immiscible phases at equilibrium, typically octanol and water. The logarithm of this ratio is the logP value, a key indicator of hydrophilicity/lipophilicity. A negative logP, as seen with this compound, indicates a higher affinity for the aqueous phase, signifying hydrophilicity.

Methodology: Shake-Flask Method

The "gold standard" for experimental logP determination is the shake-flask method.

-

Preparation of Phases: Prepare water saturated with 1-octanol and 1-octanol saturated with water to ensure mutual saturation of the two phases.

-

Dissolution: Dissolve a precisely weighed amount of this compound in the water-saturated octanol or octanol-saturated water.

-

Partitioning: Add an equal volume of the other phase to a flask or vial. The mixture is then agitated (e.g., using a shaker) for a sufficient time to allow for equilibrium to be reached (typically several hours).

-

Phase Separation: The mixture is allowed to stand undisturbed until a clear separation of the octanol and water layers is observed. Centrifugation can be used to expedite this process.

-

Quantification: Carefully sample an aliquot from each phase. The concentration of this compound in each layer is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The logP is calculated using the following formula: logP = log₁₀ ( [Concentration in Octanol] / [Concentration in Water] )

Determination of Aqueous Solubility

The flask method is a standard procedure for determining the water solubility of a compound.

Methodology: Flask Method

-

Sample Preparation: Add an excess amount of this compound to a known volume of purified water in a flask.

-

Equilibration: The flask is sealed and agitated at a constant temperature (e.g., 25 °C) for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: The suspension is then allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: A sample of the clear supernatant is carefully removed and diluted as necessary. The concentration of dissolved this compound is then quantified using a validated analytical method, such as HPLC.

-

Result: The water solubility is expressed as mass per unit volume (e.g., mg/mL) or in molarity at the specified temperature.

Visualizations

Conceptual Illustration of logP

The following diagram illustrates the principle of the octanol-water partition coefficient (logP) and how it relates to the hydrophilic nature of this compound.

Caption: Partitioning of this compound in an octanol-water system.

Experimental Workflow: Amide Bond Formation

This compound is a homobifunctional crosslinker, meaning it has two identical reactive groups. The terminal carboxylic acids can be activated to react with primary amines to form stable amide bonds. This is a fundamental reaction in bioconjugation for linking proteins, peptides, or other molecules.

Caption: Reaction workflow for conjugating an amine-containing molecule using this compound.

Applications in Drug Development

The hydrophilic properties of this compound are paramount in its applications within drug development and research. As a linker, it is used in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). In these contexts, the PEG spacer enhances the aqueous solubility of often hydrophobic drug payloads or protein ligands, improving their pharmacokinetic profiles and preventing aggregation. The flexibility and defined length of the PEG chain also provide spatial separation between the conjugated entities, minimizing steric hindrance and preserving their biological activity.

References

An In-depth Technical Guide to Bis-PEG4-acid (CAS Number 31127-85-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-PEG4-acid, with the CAS number 31127-85-2, is a homobifunctional crosslinker that has garnered significant interest in the field of bioconjugation and drug delivery. Its structure features two terminal carboxylic acid groups separated by a hydrophilic polyethylene glycol (PEG) spacer. This configuration allows for the covalent linkage of two amine-containing molecules, such as proteins, peptides, or small molecule drugs. The PEG moiety enhances the solubility and reduces the immunogenicity of the resulting conjugate, making it a valuable tool in the development of advanced therapeutics like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1][2][3][4] This guide provides a comprehensive overview of the technical details of this compound, including its chemical properties, experimental protocols for its use, and its applications in drug development.

Chemical and Physical Properties

This compound is a well-defined, monodisperse PEG linker, ensuring homogeneity in the final conjugate. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 31127-85-2 | [1] |

| Molecular Formula | C12H22O8 | |

| Molecular Weight | 294.3 g/mol | |

| Appearance | Colorless to off-white solid or liquid mixture | |

| Purity | Typically >95% | |

| Solubility | Soluble in water, DMSO, and DMF | |

| Storage | Recommended storage at -20°C for long-term stability | |

| Synonyms | 4,7,10,13-Tetraoxahexadecane-1,16-dioic acid, PEG3 dicarboxylic acid, COOH-PEG3-COOH |

Experimental Protocols

The primary application of this compound involves the coupling of its terminal carboxylic acid groups with primary or secondary amines on target molecules. This is typically achieved through carbodiimide chemistry, most commonly using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. The following is a general protocol for the two-step conjugation of an amine-containing molecule to this compound.

Activation of this compound with EDC/NHS

This step involves the conversion of the carboxylic acid groups to amine-reactive NHS esters.

Materials:

-

This compound

-

EDC hydrochloride

-

N-hydroxysuccinimide (NHS) or Sulfo-NHS

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

Procedure:

-

Dissolve this compound in anhydrous DMF or DMSO to a desired concentration (e.g., 10-50 mM).

-

Add 1.5 to 2.0 molar equivalents of NHS or Sulfo-NHS to the this compound solution.

-

Add 1.5 to 2.0 molar equivalents of EDC hydrochloride to the solution.

-

Allow the reaction to proceed at room temperature for 15-60 minutes with gentle stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.

Conjugation to Amine-Containing Molecules

The activated Bis-PEG4-NHS ester is then reacted with the target molecule containing primary or secondary amines.

Materials:

-

Activated Bis-PEG4-NHS ester solution from step 3.1

-

Amine-containing molecule (e.g., antibody, peptide)

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or another amine-free buffer.

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine.

Procedure:

-

Dissolve the amine-containing molecule in the conjugation buffer.

-

Add the activated Bis-PEG4-NHS ester solution to the amine-containing molecule solution. The molar ratio of the activated linker to the target molecule will depend on the desired degree of labeling and should be optimized for each specific application.

-

Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

Quench the reaction by adding the quenching buffer to a final concentration of 20-50 mM. This will consume any unreacted NHS esters.

-

Incubate for 30 minutes at room temperature.

-

The resulting conjugate can be purified using size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF) to remove unreacted linker and byproducts.

Characterization of Conjugates

Proper characterization of the resulting conjugate is crucial to ensure its quality and consistency. A patent describing the synthesis of a related compound provides an example of the characterization data that can be obtained. For 4,7,10,13-tetraoxahexadecane-1,16-dioic acid, the following 1H NMR data has been reported:

-

1H NMR (300 MHz, DMSO-d6): δ 2.44 (t, J=6.3 Hz, 4H), 3.48 (s, 8H), 3.59 (t, J=6.3 Hz, 4H).

This spectrum is consistent with the structure of this compound. For conjugates, techniques such as UV-Vis spectroscopy, mass spectrometry (MALDI-TOF or ESI-MS), SDS-PAGE, and size-exclusion chromatography (SEC) can be used to determine the drug-to-antibody ratio (DAR) for ADCs or to confirm the successful conjugation for other biomolecules.

Applications in Drug Development

The bifunctional and hydrophilic nature of this compound makes it a versatile linker for various applications in drug development.

Antibody-Drug Conjugates (ADCs)

In ADCs, this compound can be used to link a cytotoxic payload to an antibody. The hydrophilic PEG spacer can improve the solubility and pharmacokinetic profile of the ADC, potentially reducing aggregation and improving its therapeutic index.

PROTACs

This compound is also utilized as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The length and composition of the linker are critical for the efficacy of a PROTAC, and the PEG4 unit of this compound provides a flexible and soluble spacer to orient the two ends of the PROTAC for optimal ternary complex formation.

Visualizing Workflows and Pathways

General Workflow for Amine-to-Amine Bioconjugation

The following diagram illustrates the general workflow for using this compound to conjugate two amine-containing molecules.

Caption: General workflow for sequential amine-to-amine conjugation using this compound.

Logical Relationship in ADC Synthesis

The following diagram illustrates the logical relationship of the components in an antibody-drug conjugate synthesized using this compound.

Caption: Component relationship in a this compound linked antibody-drug conjugate.

Conclusion

This compound (CAS 31127-85-2) is a valuable and versatile tool for researchers and drug development professionals. Its well-defined structure, hydrophilicity, and bifunctional nature make it an ideal linker for creating stable and soluble bioconjugates. While detailed experimental protocols in peer-reviewed literature specifically citing this CAS number are not abundant, the general principles of EDC/NHS chemistry provide a solid foundation for its application in the synthesis of ADCs, PROTACs, and other advanced biomolecules. With careful optimization of reaction conditions, this compound can be effectively employed to advance the development of novel targeted therapies.

References

A Comprehensive Technical Guide to Bis-PEG4-acid: Properties, Applications, and Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-PEG4-acid is a discrete polyethylene glycol (dPEG®) linker that has emerged as a critical tool in the field of bioconjugation. Its homobifunctional nature, possessing two terminal carboxylic acid groups, allows for the covalent linkage of two amine-containing molecules. The tetra-ethylene glycol spacer imparts hydrophilicity to the resulting conjugates, which can enhance solubility, reduce aggregation, and improve pharmacokinetic profiles. This technical guide provides a detailed overview of the synonyms, chemical properties, and key applications of this compound, along with specific experimental protocols for its use in the development of Antibody-Drug Conjugates (ADCs), Proteolysis Targeting Chimeras (PROTACs), and the surface modification of nanoparticles.

Synonyms and Chemical Identifiers

This compound is known by a variety of names in scientific literature and commercial catalogs. This can lead to ambiguity, and a clear understanding of its alternative nomenclature is crucial for researchers. The different names often reflect variations in the precise chemical structure, particularly in the length of the polyethylene glycol (PEG) chain. Below is a summary of common synonyms and identifiers.

| Synonym/Identifier | Chemical Formula | Molecular Weight ( g/mol ) | CAS Number | Notes |

| This compound | C12H22O8 | 294.30 | 31127-85-2 | Refers to a discrete PEG linker with four ethylene glycol units. |

| 4,7,10,13-Tetraoxahexadecane-1,16-dioic acid | C12H22O8 | 294.30 | 31127-85-2 | A systematic IUPAC name for the structure. |

| HOOC-PEG4-COOH | C12H22O8 | 294.30 | 31127-85-2 | A common representation indicating the terminal carboxylic acid groups. |

| 1,11-Dioxo-3,6,9-trioxaundecane-1,11-dicarboxylic acid | C10H16O9 | 280.23 | Not specified | A related structure with a slightly different backbone. |

| This compound | C14H26O9 | 338.35 | 439114-13-3 | Indicates a structure with a longer PEG chain, sometimes still referred to as "PEG4". |

| HO2CCH2CH2O-PEG4-CH2CH2CO2H | C14H26O9 | 338.35 | 439114-13-3 | A more descriptive chemical representation. |

Core Applications of this compound

The versatility of this compound as a hydrophilic, homobifunctional linker has led to its widespread adoption in several key areas of biomedical research and drug development.

Antibody-Drug Conjugates (ADCs)

In the design of ADCs, the linker plays a pivotal role in connecting the monoclonal antibody to the cytotoxic payload. This compound can be used to synthesize linkers that enhance the solubility and stability of the ADC. The hydrophilic PEG spacer can help to mitigate aggregation caused by hydrophobic drug molecules and can influence the overall pharmacokinetic properties of the conjugate.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The linker connecting the target-binding ligand and the E3 ligase ligand is a critical determinant of PROTAC efficacy. This compound serves as a foundational building block for constructing these linkers, providing the necessary length and flexibility to facilitate the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

Surface Modification of Nanoparticles

PEGylation, the process of attaching PEG chains to a surface, is a widely used strategy to improve the biocompatibility of nanoparticles for in vivo applications. This compound can be used to functionalize the surface of amine-presenting nanoparticles. This modification enhances their stability in biological fluids, reduces non-specific protein binding (opsonization), and can prolong circulation times. The terminal carboxylic acid groups can also serve as attachment points for targeting ligands.

Experimental Protocols

The primary reaction for utilizing this compound involves the activation of its terminal carboxylic acid groups with carbodiimide chemistry, typically using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), to form an amine-reactive NHS ester. This activated linker can then be conjugated to primary amines on biomolecules.

General Protocol for EDC/NHS Activation of this compound and Conjugation to an Amine-Containing Molecule

This protocol describes a general two-step process for conjugating this compound to a molecule containing a primary amine, such as a protein or a modified nanoparticle.

Materials:

-

This compound

-

Amine-containing molecule (e.g., antibody, peptide, or amine-functionalized nanoparticle)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 4.7-6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) for dissolving reagents

-

Spin desalting columns or dialysis equipment for purification

Procedure:

-

Reagent Preparation:

-

Equilibrate this compound, EDC, and NHS to room temperature before opening to prevent moisture condensation.

-

Prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mg/mL).

-

Immediately before use, prepare fresh stock solutions of EDC and NHS in Activation Buffer or anhydrous DMSO/DMF.

-

-

Activation of this compound:

-

In a microcentrifuge tube, dissolve this compound in Activation Buffer.

-

Add EDC (1.5 molar equivalents relative to this compound).

-

Add NHS (1.2 molar equivalents relative to this compound).

-

Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing to form the NHS-activated this compound.

-

-

Conjugation to the Amine-Containing Molecule:

-

Dissolve the amine-containing molecule in Coupling Buffer to a desired concentration (e.g., 1-5 mg/mL).

-

Add the freshly prepared activated Bis-PEG4-NHS ester solution to the solution of the amine-containing molecule. The molar ratio of the linker to the molecule should be optimized for the specific application (a 10- to 20-fold molar excess of the linker is a common starting point).

-

Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching the Reaction:

-

Add the Quenching Solution to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted NHS esters.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification of the Conjugate:

-

Remove excess, unreacted linker and byproducts using a spin desalting column or by dialysis against an appropriate buffer (e.g., PBS).

-

Specific Application Workflow: Synthesis of an Antibody-Drug Conjugate (ADC)

This workflow illustrates the use of a this compound derivative in a two-step ADC conjugation process.

Specific Application Workflow: PROTAC Synthesis

This diagram illustrates a modular approach to PROTAC synthesis where this compound is a core component of the linker.

Specific Application Workflow: Nanoparticle Surface Modification

This workflow details the steps for modifying the surface of amine-functionalized nanoparticles with this compound.

Conclusion

This compound is a versatile and valuable reagent for researchers, scientists, and drug development professionals. Its well-defined structure, hydrophilicity, and homobifunctional nature make it an ideal choice for a wide range of bioconjugation applications. By providing a clear understanding of its synonyms, properties, and detailed experimental workflows, this technical guide aims to facilitate the effective utilization of this compound in the development of novel therapeutics and diagnostics. The ability to precisely control the linkage of biomolecules is paramount in modern drug design, and this compound stands out as a key enabling technology in this endeavor.

An In-depth Technical Guide to Bis-PEG4-acid for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bis-PEG4-acid, a homobifunctional crosslinker, and its application in the field of bioconjugation. This document details its chemical properties, reaction mechanisms, and provides exemplary protocols for its use in conjugating biomolecules, with a particular focus on applications in drug development, such as the synthesis of Antibody-Drug Conjugates (ADCs).

Introduction to this compound

This compound, also known as 1,16-Dioxo-5,8,11,14-tetraoxa-2,15-diazahexadecane, is a valuable tool in bioconjugation. It is a homobifunctional linker containing two terminal carboxylic acid groups connected by a hydrophilic polyethylene glycol (PEG) chain of four ethylene glycol units. This structure imparts desirable properties to the resulting bioconjugates, including increased aqueous solubility, reduced immunogenicity, and improved pharmacokinetic profiles.[1] The defined length of the PEG4 spacer provides precise control over the distance between the conjugated molecules, which can be critical for maintaining the biological activity of proteins and antibodies.

The terminal carboxylic acid groups can be activated to react with primary amines on biomolecules, such as the lysine residues on proteins and antibodies, to form stable amide bonds.[2] This makes this compound a versatile crosslinker for a wide range of applications, including the development of ADCs, the PEGylation of therapeutic proteins and peptides, and the functionalization of surfaces for diagnostic and research purposes.[3]

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for its effective use in bioconjugation. Key properties are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Formula | C12H22O8 | --INVALID-LINK-- |

| Molecular Weight | 294.3 g/mol | --INVALID-LINK-- |

| CAS Number | 31127-85-2 | --INVALID-LINK-- |

| Appearance | White to off-white solid or viscous oil | |

| Solubility | Soluble in water and most organic solvents | --INVALID-LINK-- |

| Purity | Typically >95% | |

| Storage | -20°C, desiccated | --INVALID-LINK-- |

Bioconjugation Chemistry of this compound

The primary application of this compound in bioconjugation involves the formation of amide bonds with primary amines. This is typically achieved through a two-step process involving the activation of the carboxylic acid groups using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

The reaction mechanism is as follows:

-

Activation: EDC reacts with the carboxylic acid groups of this compound to form a highly reactive O-acylisourea intermediate.

-

Stabilization: This unstable intermediate reacts with NHS to form a more stable, amine-reactive NHS ester.

-

Conjugation: The NHS ester then reacts with a primary amine on the target biomolecule to form a stable amide bond, releasing NHS.

This two-step process is favored as it improves the efficiency of the conjugation reaction and reduces the likelihood of side reactions.[4]

Experimental Protocols

This section provides detailed methodologies for the key experiments involving this compound.

General Protocol for EDC/NHS Activation of this compound and Conjugation to a Protein

This protocol describes a general procedure for conjugating a protein to this compound. The molar ratios of reactants should be optimized for each specific application.

Materials:

-

This compound

-

Protein to be conjugated (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

-

Desalting columns or dialysis equipment for purification

Procedure:

-

Reagent Preparation:

-

Equilibrate this compound, EDC, and NHS/Sulfo-NHS to room temperature before opening.

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water).

-

Prepare fresh stock solutions of EDC and NHS/Sulfo-NHS in Activation Buffer immediately before use.

-

-

Activation of this compound:

-

Dissolve this compound in Activation Buffer.

-

Add a molar excess of EDC and NHS/Sulfo-NHS to the this compound solution (a common starting point is a 2- to 10-fold molar excess of each over the linker).[5]

-

Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.

-

-

Conjugation to the Protein:

-

Immediately after activation, add the activated this compound solution to the protein solution in Coupling Buffer. The molar ratio of the activated linker to the protein will determine the degree of labeling and should be optimized.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching the Reaction:

-

Add Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM to quench any unreacted NHS esters.

-

Incubate for 30 minutes at room temperature.

-

-

Purification of the Conjugate:

-

Remove excess reagents and byproducts by size-exclusion chromatography (SEC) using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).

-

Characterization of the Bioconjugate

The resulting bioconjugate should be thoroughly characterized to determine the degree of conjugation and to ensure its integrity.

Common Characterization Techniques:

| Technique | Purpose | Expected Outcome |

| UV-Vis Spectroscopy | To determine protein concentration and, if a chromophoric drug is attached, the drug-to-antibody ratio (DAR). | Calculation of protein concentration using the absorbance at 280 nm and DAR if the drug has a distinct absorbance maximum. |

| Size-Exclusion Chromatography (SEC) | To assess the purity and aggregation of the conjugate. | A main peak corresponding to the monomeric conjugate with minimal aggregation or fragmentation. |

| Hydrophobic Interaction Chromatography (HIC) | To determine the distribution of species with different drug-to-antibody ratios (DAR). | A series of peaks, each representing a different DAR species (e.g., DAR0, DAR2, DAR4, etc.). The average DAR can be calculated from the peak areas. |

| Mass Spectrometry (MS) | To confirm the molecular weight of the conjugate and determine the precise DAR. | Mass spectra showing the masses of the unconjugated protein and the various conjugated species, allowing for accurate DAR determination. |

| SDS-PAGE | To visualize the increase in molecular weight upon conjugation. | A shift in the band(s) corresponding to the conjugated protein compared to the unconjugated protein. |

Quantitative Data Presentation

The following table provides exemplary data that might be obtained during the characterization of an antibody conjugated with a drug using a this compound linker.

| Parameter | Method | Result |

| Average Drug-to-Antibody Ratio (DAR) | HIC | 3.5 |

| Monomer Purity | SEC | >98% |

| Aggregate Content | SEC | <2% |

| Confirmation of Conjugation | MS | Peaks corresponding to DAR0, DAR2, DAR4, and DAR6 observed |

Visualizations

The following diagrams, created using the DOT language, illustrate key concepts and workflows related to the use of this compound in bioconjugation.

Caption: A logical workflow for the bioconjugation process using this compound.

Caption: A simplified signaling pathway of the EDC/NHS coupling reaction.

Caption: A step-by-step experimental workflow for bioconjugation with this compound.

Conclusion

This compound is a highly effective and versatile homobifunctional crosslinker for a wide range of bioconjugation applications. Its hydrophilic PEG spacer and reactive carboxylic acid termini enable the creation of stable and soluble bioconjugates with improved in vivo performance. The detailed protocols and characterization strategies provided in this guide offer a solid foundation for researchers and drug developers to successfully incorporate this compound into their workflows, ultimately contributing to the advancement of targeted therapeutics and diagnostics. As with any bioconjugation strategy, optimization of reaction conditions is crucial to achieve the desired degree of labeling while preserving the biological activity of the conjugated molecules.

References

Applications of Homobifunctional PEG Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core applications of homobifunctional polyethylene glycol (PEG) derivatives. These versatile molecules, characterized by identical reactive groups at both ends of a PEG spacer, are instrumental in various fields, including drug delivery, tissue engineering, and diagnostics. This guide provides detailed experimental protocols, quantitative data for comparative analysis, and visual diagrams of key workflows and pathways to support researchers in leveraging these powerful tools.

Introduction to Homobifunctional PEG Derivatives

Homobifunctional PEG derivatives are linear or multi-arm polymers with the general structure X-PEG-X, where 'X' represents a reactive functional group. The PEG backbone imparts water solubility, biocompatibility, and reduced immunogenicity to the molecules they are conjugated to. The identical reactive ends allow for the crosslinking of molecules, formation of hydrogels, and symmetrical surface modifications of nanoparticles and other materials. The choice of the terminal functional group dictates the target for conjugation and the reaction chemistry.

Commonly used homobifunctional PEG derivatives include:

-

NHS-PEG-NHS (N-Hydroxysuccinimide esters): Reacts with primary amines (-NH2) on proteins and peptides to form stable amide bonds.

-

Maleimide-PEG-Maleimide: Reacts specifically with sulfhydryl groups (-SH) on cysteine residues of proteins and peptides, forming stable thioether bonds.

-

Azide-PEG-Azide and Alkyne-PEG-Alkyne: Used in "click chemistry" reactions, offering high specificity and efficiency for bioconjugation, hydrogel formation, and surface modification.

-

Acrylate-PEG-Acrylate: Can be polymerized using UV light or other initiators to form crosslinked hydrogel networks.

Core Applications and Experimental Protocols

Protein and Peptide Crosslinking

Homobifunctional PEGs are widely used as crosslinkers to study protein-protein interactions, stabilize protein structures, and create protein conjugates. NHS-PEG-NHS is a common choice for this application due to the abundance of primary amines on the surface of most proteins.

Experimental Protocol: Protein Crosslinking using NHS-PEG-NHS

This protocol provides a general procedure for crosslinking amine-containing proteins using a homobifunctional NHS ester PEG derivative.

Materials:

-

Protein solution (1-10 mg/mL in amine-free buffer)

-

NHS-PEG-NHS crosslinker

-

Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Desalting column or dialysis cassette for purification

Procedure:

-

Buffer Exchange: Ensure the protein solution is in an amine-free buffer like PBS. Buffers containing primary amines (e.g., Tris, Glycine) will compete with the reaction. If necessary, perform buffer exchange using a desalting column or dialysis.

-

Prepare NHS-PEG-NHS Solution: Immediately before use, dissolve the NHS-PEG-NHS in anhydrous DMSO or DMF to a concentration of 10-20 mg/mL. The NHS ester group is susceptible to hydrolysis, so stock solutions should not be prepared for long-term storage.

-

Crosslinking Reaction: Add a 10- to 50-fold molar excess of the NHS-PEG-NHS solution to the protein solution. The optimal molar ratio depends on the protein concentration and the desired degree of crosslinking and should be determined empirically. Gently mix and incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.

-

Quench Reaction: Stop the crosslinking reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature to hydrolyze any unreacted NHS esters.

-

Purification: Remove excess crosslinker and quenching buffer byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer.

-

Analysis: Analyze the crosslinked products using SDS-PAGE to observe the formation of higher molecular weight species. Further characterization can be performed using techniques like mass spectrometry.

Antibody-Drug Conjugates (ADCs)

Homobifunctional PEGs, particularly those with maleimide end groups, are used as linkers in the synthesis of ADCs. They connect a cytotoxic drug to an antibody, often through the sulfhydryl groups of cysteine residues. The PEG spacer can improve the ADC's solubility and pharmacokinetic profile.

Experimental Protocol: ADC Synthesis using Maleimide-PEG-Maleimide

This protocol outlines a general procedure for conjugating a thiol-containing drug to an antibody that has been reduced to expose free sulfhydryl groups.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

-

Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP))

-

Maleimide-PEG-Maleimide linker

-

Thiol-containing cytotoxic drug

-

Reaction buffer (e.g., PBS with 1-5 mM EDTA, pH 6.5-7.5)

-

Quenching solution (e.g., N-acetylcysteine or L-cysteine)

-

Purification system (e.g., size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC))

Procedure:

-

Antibody Reduction: To expose free sulfhydryl groups from interchain disulfide bonds, incubate the antibody with a 5- to 10-fold molar excess of a reducing agent like TCEP at 37°C for 30-90 minutes. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation.

-

Purification of Reduced Antibody: Immediately after reduction, remove the excess reducing agent using a desalting column pre-equilibrated with degassed reaction buffer.

-

Conjugation Reaction: Dissolve the Maleimide-PEG-Maleimide linker and the thiol-containing drug in an appropriate solvent (e.g., DMSO). Add a 5- to 20-fold molar excess of the linker-drug solution to the reduced antibody. Incubate for 1-2 hours at room temperature or overnight at 4°C, protected from light.

-

Quenching: Quench any unreacted maleimide groups by adding an excess of a quenching solution like N-acetylcysteine and incubate for 15-30 minutes.

-

Purification of ADC: Purify the resulting ADC from unreacted drug, linker, and antibody fragments using SEC or HIC.

-

Characterization: Determine the drug-to-antibody ratio (DAR) using techniques like UV-Vis spectroscopy or HIC. Confirm the purity and integrity of the ADC using SDS-PAGE and mass spectrometry.

Hydrogel Formation for 3D Cell Culture

Multi-arm PEG derivatives with acrylate end groups are commonly used to form hydrogels for 3D cell culture and tissue engineering. These hydrogels can be crosslinked in the presence of cells via photopolymerization, creating a biocompatible 3D scaffold that mimics the extracellular matrix.

Experimental Protocol: 3D Cell Encapsulation in Multi-arm PEG-Acrylate Hydrogels

This protocol describes the encapsulation of cells in a hydrogel formed by the photopolymerization of a multi-arm PEG-acrylate.

Materials:

-

Multi-arm PEG-Acrylate (e.g., 4-arm or 8-arm)

-

Photoinitiator (e.g., LAP, Irgacure 2959)

-

Sterile PBS or cell culture medium

-

Cell suspension at the desired density

-

Sterile molds (e.g., PDMS molds)

-

UV light source (365 nm)

Procedure:

-

Prepare Precursor Solution: Dissolve the multi-arm PEG-Acrylate in sterile PBS or cell culture medium to the desired concentration (e.g., 5-20% w/v).

-

Add Photoinitiator: Add the photoinitiator to the precursor solution at a concentration of 0.05-0.1% (w/v). Ensure the photoinitiator is completely dissolved. This step should be performed in a light-protected environment.

-

Cell Suspension: Gently resuspend the cells in the PEG-photoinitiator solution to achieve the desired final cell density. Work quickly to minimize cell stress.

-

Hydrogel Formation: Pipette the cell-laden precursor solution into the sterile molds.

-

Photopolymerization: Expose the molds to UV light (365 nm) for a duration sufficient to achieve complete crosslinking (typically 1-10 minutes, depending on the photoinitiator concentration and light intensity).

-

Cell Culture: After polymerization, carefully remove the cell-laden hydrogels from the molds and place them in a sterile culture dish with fresh cell culture medium.

-

Analysis: Assess cell viability and function within the hydrogel at desired time points using assays such as Live/Dead staining and metabolic activity assays.

Nanoparticle Surface Modification

Homobifunctional PEGs are used to modify the surface of nanoparticles to improve their stability, biocompatibility, and circulation time in vivo. Thiol-terminated PEGs are commonly used for gold nanoparticles, while carboxyl- or amine-terminated PEGs can be used for iron oxide or polymeric nanoparticles.

Experimental Protocol: Surface Modification of Gold Nanoparticles with HS-PEG-COOH

This protocol details the functionalization of gold nanoparticles (AuNPs) with a heterobifunctional PEG containing a thiol group for attachment to the gold surface and a carboxyl group for further conjugation.

Materials:

-

Citrate-stabilized gold nanoparticle solution

-

HS-PEG-COOH

-

Deionized (DI) water

-

Centrifuge and centrifuge tubes

Procedure:

-

Prepare HS-PEG-COOH Solution: Dissolve the HS-PEG-COOH in DI water to a concentration of 1-5 mg/mL.

-

PEGylation Reaction: Add the HS-PEG-COOH solution to the gold nanoparticle solution. The molar ratio of PEG to nanoparticles will influence the surface density and should be optimized. A typical starting point is a 1000 to 3000-fold molar excess of PEG.

-

Incubation: Gently mix the solution and incubate at room temperature for 12-24 hours to allow for ligand exchange.

-

Purification: Centrifuge the solution to pellet the functionalized AuNPs. The centrifugation speed and time will depend on the size of the nanoparticles.

-

Washing: Carefully remove the supernatant containing unreacted PEG and resuspend the nanoparticle pellet in fresh DI water. Repeat this washing step 2-3 times to ensure complete removal of unbound PEG.

-

Characterization: Characterize the PEGylated nanoparticles using techniques such as Dynamic Light Scattering (DLS) to measure the increase in hydrodynamic diameter, Zeta Potential to assess changes in surface charge, and UV-Vis Spectroscopy to confirm the stability of the nanoparticles.

Quantitative Data Summary

The following tables summarize key quantitative data from the literature on the applications of homobifunctional PEG derivatives.

Table 1: Mechanical Properties of Multi-Arm PEG Hydrogels

| PEG Derivative | Concentration (w/v %) | Compressive Modulus (kPa) | Swelling Ratio (q) | Reference |

| 4-arm PEG-Acrylate (10 kDa) | 10 | 15 ± 2 | 25 ± 3 | [1] |

| 4-arm PEG-Acrylate (10 kDa) | 20 | 80 ± 10 | 15 ± 2 | [1] |

| 8-arm PEG-Acrylate (20 kDa) | 10 | 35 ± 5 | 20 ± 2 | [2] |

| 8-arm PEG-Acrylate (20 kDa) | 20 | 150 ± 20 | 12 ± 1 | [2] |

Table 2: Characterization of PEGylated Nanoparticles

| Nanoparticle Core | PEG Derivative | Initial Size (nm) | Size after PEGylation (nm) | Zeta Potential (mV) | Reference | | :--- | :--- | :--- | :--- | :--- | | Gold | HS-PEG-COOH (5 kDa) | 15 ± 2 | 45 ± 5 | -35 to -10 |[3] | | Iron Oxide | COOH-PEG-COOH (2 kDa) | 10 ± 1 | 30 ± 4 | -40 to -15 | | | PLGA | NH2-PEG-NH2 (3.4 kDa) | 150 ± 20 | 180 ± 25 | +25 to +10 | |

Table 3: Comparison of Conjugation Chemistries

| Feature | NHS Ester Chemistry | Maleimide Chemistry |

| Target Group | Primary Amines (-NH2) | Sulfhydryls (-SH) |

| Optimal pH | 7.0 - 8.5 | 6.5 - 7.5 |

| Reaction Speed | Fast | Very Fast |

| Bond Stability | Stable Amide Bond | Stable Thioether Bond (can be reversible) |

| Specificity | Moderate (lysine residues are abundant) | High (cysteine residues are less common) |

Visualizing Workflows and Pathways

The following diagrams, created using the DOT language, illustrate key processes involving homobifunctional PEG derivatives.

Experimental Workflow for Antibody-Drug Conjugate (ADC) Synthesis

Signaling Pathway for ADC Internalization and Payload Action

This diagram illustrates the mechanism of action for an anti-HER2 ADC with a cleavable linker and a microtubule-inhibiting payload like MMAE.

Experimental Workflow for 3D Cell Encapsulation in a PEG Hydrogel

References

Methodological & Application

Application Notes and Protocols: Bis-PEG4-acid Conjugation to Primary Amines

Audience: Researchers, scientists, and drug development professionals.

Introduction: Bis-PEG4-acid is a homobifunctional crosslinker featuring two terminal carboxylic acid groups connected by a hydrophilic 4-unit polyethylene glycol (PEG) spacer.[1] This structure allows for the covalent conjugation of two amine-containing molecules through the formation of stable amide bonds.[2][3] The PEG spacer enhances the solubility of the resulting conjugate in aqueous media and provides flexibility, which can help to minimize steric hindrance.[1][2] This reagent is widely used in bioconjugation for applications such as creating antibody-drug conjugates (ADCs), modifying proteins, and linking various biomolecules for research and therapeutic purposes.

The conjugation process is typically a two-step reaction. First, the carboxylic acid groups are activated using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This forms a semi-stable NHS ester intermediate, which is more resistant to hydrolysis than the initial O-acylisourea intermediate formed by EDC alone. In the second step, this activated PEG linker reacts with primary amines (-NH2) on the target molecule(s) to form a stable amide linkage.

Experimental Protocols

Materials and Reagents

-

Crosslinker: this compound

-

Amine-Containing Molecule: Protein, peptide, or other biomolecule with accessible primary amines (e.g., Lysine residues, N-terminus).

-

Activation Reagents:

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

-

-

Buffers:

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5–6.0.

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2–8.0, or 50 mM Borate Buffer, pH 8.0–8.5. Amine-free buffers are required.

-

-

Quenching Solution: 1 M Tris-HCl, pH 8.0; 1 M Glycine, or 1 M hydroxylamine.

-

Solvent: Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) for preparing stock solutions.

-

Purification System: Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25), dialysis cassettes (5K MWCO or appropriate for the conjugate), or an HPLC system.

Step-by-Step Conjugation Protocol

This protocol describes the sequential conjugation of this compound to an amine-containing protein.

A. Reagent Preparation

-

Equilibrate this compound, EDC, and NHS/Sulfo-NHS to room temperature before opening.

-

Prepare a stock solution of this compound (e.g., 10-50 mM) in anhydrous DMSO or DMF.

-

Immediately before use, prepare stock solutions of EDC (e.g., 100 mM) and NHS/Sulfo-NHS (e.g., 250 mM) in ultrapure water or Activation Buffer. Note: EDC is moisture-sensitive and hydrolyzes in aqueous solutions; therefore, its solution should be prepared fresh and used without delay.

-

Prepare the amine-containing protein in the Conjugation Buffer at a known concentration (e.g., 1-5 mg/mL).

B. Activation of this compound

-

In a microcentrifuge tube, combine the this compound stock solution with the amine-containing protein solution. The molar ratio of PEG to protein should be optimized, but a starting point of 10:1 to 20:1 is common.

-

Add the freshly prepared EDC and NHS/Sulfo-NHS solutions to the protein-PEG mixture. The activation reaction is most efficient at a pH between 4.5 and 7.2.

-

Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.

C. Conjugation to Primary Amines

-

The reaction of the NHS-activated PEG with primary amines is most efficient at a pH between 7.2 and 8.5. If the activation was performed at a lower pH, the pH of the reaction mixture should be raised to 7.2-8.0 using the Conjugation Buffer.

-

Allow the conjugation reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle agitation.

D. Quenching the Reaction

-

To stop the conjugation reaction, add the Quenching Solution to a final concentration of 20-50 mM (e.g., add 20-50 µL of 1 M Tris per 1 mL of reaction volume).

-

Incubate for 15 minutes at room temperature. The primary amines in the quenching buffer will react with any remaining NHS-activated PEG molecules.

E. Purification of the Conjugate

-

Remove unreacted crosslinker, byproducts (e.g., N-substituted urea), and quenching reagent from the conjugate solution.

-

Size-Exclusion Chromatography (SEC) / Desalting: This is the most common method for purifying PEGylated proteins. Use a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4). The larger conjugate will elute first.

-

Dialysis/Ultrafiltration: Alternatively, use a dialysis cassette with an appropriate molecular weight cutoff (MWCO) to remove smaller, unreacted molecules.

F. Characterization of the Conjugate

-

SDS-PAGE: Analyze the purified conjugate by SDS-PAGE. A successful conjugation will result in a shift in the molecular weight of the protein band corresponding to the addition of the PEG linker.

-

Mass Spectrometry (MS): Use ESI-MS or MALDI-TOF MS to confirm the exact mass of the conjugate and determine the degree of PEGylation.

-

HPLC: Reversed-phase (RP-HPLC) or ion-exchange chromatography (IEX) can be used to assess the purity of the conjugate and separate different PEGylated species.

Data Presentation

Table 1: Recommended Reagent Concentrations and Molar Ratios

| Reagent | Stock Solution Concentration | Recommended Final Concentration | Molar Excess (relative to Amine-Molecule) |

| This compound | 10-50 mM in DMSO/DMF | 0.5-5 mM | 5:1 to 50:1 |

| EDC | 100 mM in Water/Buffer | 2-10 mM | 1.2-2.0 x [this compound] |

| NHS / Sulfo-NHS | 250 mM in Water/Buffer | 5-25 mM | 1.2-2.5 x [this compound] |

| Amine-Containing Protein | 1-10 mg/mL | 0.02-0.2 mM (for ~50 kDa protein) | 1 |

Table 2: Buffer Systems for Two-Step Conjugation

| Step | Buffer System | pH Range | Purpose |

| Activation | 0.1 M MES (or other non-amine, non-carboxylate buffer) | 4.5–7.2 | Optimal for EDC/NHS activation of carboxylic acids. |

| Conjugation | 1X PBS, 50 mM Borate, or 50 mM Bicarbonate | 7.2–8.5 | Optimal for the reaction of NHS-esters with primary amines. |

| Quenching | 1 M Tris, Glycine, or Hydroxylamine | 7.5–8.5 | To cap any unreacted NHS-esters. |

| Storage | 1X PBS | 7.4 | Common buffer for long-term stability of protein conjugates. |

Table 3: Summary of Reaction Conditions

| Parameter | Condition | Notes |

| Activation Time | 15–30 minutes | Longer times can lead to hydrolysis of the EDC/NHS intermediates. |

| Conjugation Time | 2 hours to Overnight | Reaction kinetics depend on the reactivity of the specific primary amines. |

| Temperature | Room Temperature (20-25°C) or 4°C | Room temperature is faster, while 4°C may be preferable for sensitive proteins. |

| pH Control | Two-pH system (low for activation, high for conjugation) | Critical for maximizing efficiency and minimizing hydrolysis of the NHS-ester. |

Mandatory Visualizations

Caption: Experimental workflow for this compound conjugation.

Caption: Reaction pathway for EDC/NHS mediated PEGylation.

References

Application Notes and Protocols for EDC/NHS Activation of Bis-PEG4-acid for Protein Labeling and Crosslinking

For Researchers, Scientists, and Drug Development Professionals

Introduction